Sterigmatocystin vs. Aflatoxin B1: Superior Cytotoxicity in HepG2 Human Liver Cells
In a head-to-head comparison of pro-apoptotic activity in human hepatocellular carcinoma (HepG2) cells, sterigmatocystin (STC) demonstrated over twice the potency of aflatoxin B1 (AFB1) in inhibiting cell growth. The IC50 value for STC was 7.3 μM, significantly lower than the 16.9 μM required for AFB1, as measured by the sulforhodamine B (SRB) colorimetric assay [1]. This contradicts the historical view that AFB1 is uniformly more toxic and underscores the need for STC-specific studies.
| Evidence Dimension | Cell Viability / Pro-apoptotic Activity (IC50) |
|---|---|
| Target Compound Data | 7.3 μM (STC) |
| Comparator Or Baseline | 16.9 μM (Aflatoxin B1) |
| Quantified Difference | STC is 2.3-fold more potent (lower IC50) than AFB1 in this assay. |
| Conditions | HepG2 human hepatocellular carcinoma cells; 24-hour exposure; SRB assay |
Why This Matters
This quantitative difference is critical for researchers modeling liver toxicity or screening for protective agents, as using AFB1 data would underestimate the acute cytotoxic potential of STC on liver cells.
- [1] Chen, T., Li, Q., Zhang, Y., & Xing, L. (2014). Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells. Toxicology Reports, 1, 102-109. View Source
